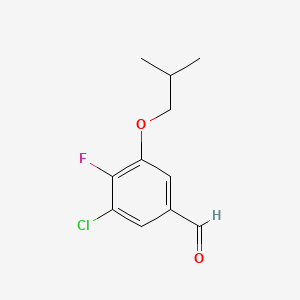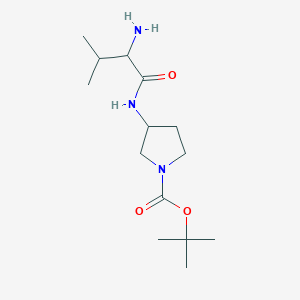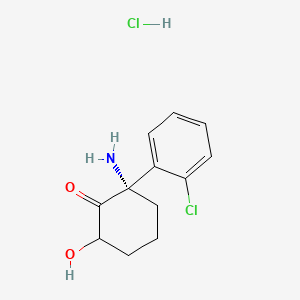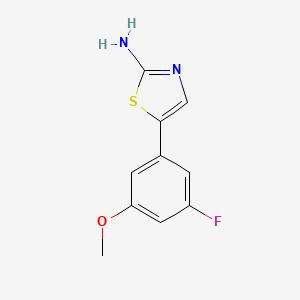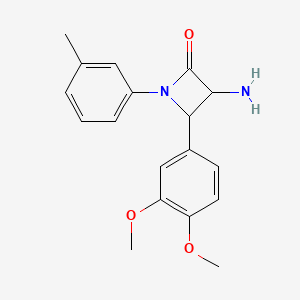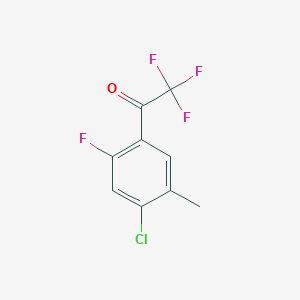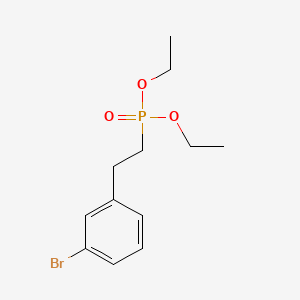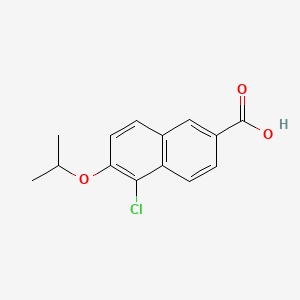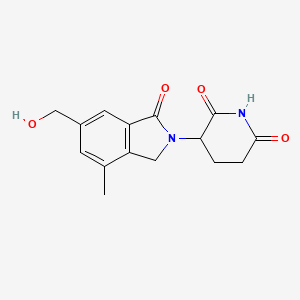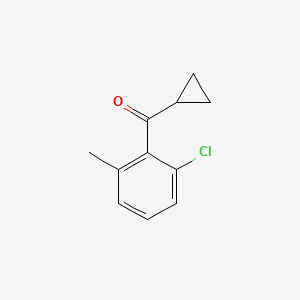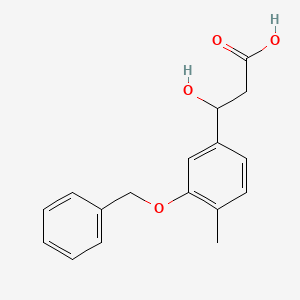
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a methylphenyl ring, which is further connected to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactionsThe final step involves the formation of the hydroxypropanoic acid moiety through a series of reactions including oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the hydroxypropanoic acid moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-5-methylphenylboronic acid
- 3-Ethylphenylboronic acid
- 2-Benzyloxy-5-methylphenylboronic acid pinacol ester
Uniqueness
3-(3-(Benzyloxy)-4-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-methyl-3-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-12-7-8-14(15(18)10-17(19)20)9-16(12)21-11-13-5-3-2-4-6-13/h2-9,15,18H,10-11H2,1H3,(H,19,20) |
Clé InChI |
PBCVJDAERONGEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
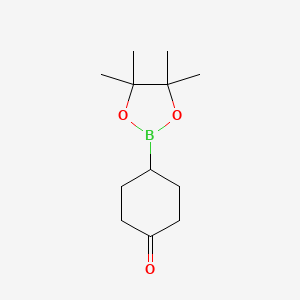
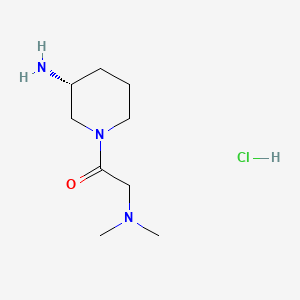
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
